molecular formula C15H15F3N2O3 B5164332 2-(2-hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol

2-(2-hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol

Katalognummer B5164332
Molekulargewicht: 328.29 g/mol
InChI-Schlüssel: GITNYGIPTKRVPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as HBI-3000 and is a small molecule inhibitor of the protein kinase CK1α. In

Wissenschaftliche Forschungsanwendungen

HBI-3000 has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of HBI-3000 is in the field of cancer research. CK1α is a protein kinase that plays a critical role in the regulation of cell division and proliferation, and its overexpression has been linked to the development of various cancers. HBI-3000 has been shown to inhibit CK1α activity, leading to the suppression of cancer cell growth and proliferation. In addition to its potential applications in cancer research, HBI-3000 has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Wirkmechanismus

HBI-3000 acts as a small molecule inhibitor of CK1α by binding to the ATP-binding site of the enzyme. This binding inhibits the activity of CK1α, leading to the suppression of downstream signaling pathways that are critical for cell division and proliferation. The inhibition of CK1α activity by HBI-3000 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
HBI-3000 has been shown to have significant biochemical and physiological effects in various cell types. In cancer cells, HBI-3000 has been shown to induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth and proliferation. In addition to its effects on cancer cells, HBI-3000 has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of HBI-3000 is its specificity for CK1α, which allows for the selective inhibition of this enzyme without affecting other protein kinases. This specificity makes HBI-3000 a valuable tool for studying the role of CK1α in various biological processes. However, one of the limitations of HBI-3000 is its relatively low potency, which can make it difficult to achieve complete inhibition of CK1α activity in some cell types.

Zukünftige Richtungen

There are several future directions for research on HBI-3000. One area of interest is the development of more potent inhibitors of CK1α that can achieve complete inhibition of this enzyme in all cell types. Another area of interest is the investigation of the potential applications of HBI-3000 in the treatment of other diseases beyond cancer and neurodegenerative disorders. Finally, the development of HBI-3000 analogs with improved pharmacokinetic properties could lead to the development of more effective treatments for various diseases.

Synthesemethoden

The synthesis of HBI-3000 involves several steps, including the reaction of 2-(2-hydroxyphenyl)acetic acid with trifluoromethyl ketone to form a ketone intermediate. This intermediate is then reacted with hydrazine to form the indazole ring, followed by the reduction of the ketone to form the final product. The synthesis of HBI-3000 is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Eigenschaften

IUPAC Name

(2-hydroxyphenyl)-[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O3/c16-15(17,18)14(23)10-6-2-3-7-11(10)19-20(14)13(22)9-5-1-4-8-12(9)21/h1,4-5,8,10,21,23H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITNYGIPTKRVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.